

# synthesis of 5-Nitrouracil reaction conditions and yield

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## Synthesis of 5-Nitrouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to **5-nitrouracil**, a key intermediate in the synthesis of various biologically active compounds. This document details reaction conditions, reported yields, and step-by-step experimental protocols for the synthesis of this important heterocyclic compound.

## **Core Synthesis Pathways**

The most prevalent method for the synthesis of **5-nitrouracil** involves the direct nitration of uracil. Variations of this method exist, primarily differing in the nitrating agents and reaction conditions employed. Below are the key methodologies with their respective advantages and reported outcomes.

## **Data Summary**

The following table summarizes the quantitative data for the prominent methods of **5-nitrouracil** synthesis, allowing for easy comparison of reaction conditions and yields.



Method	Starting Material	Reagent s	Solvent( s)	Temper ature	Reactio n Time	Yield (%)	Referen ce
Direct Nitration	Uracil	70% Nitric acid, 98% Sulfuric acid	None (reagents act as solvent)	Kept below 50°C, then heated to 55°C	3 hours	92%	[1]
Nitration of Uracil Synthesi s Mixture	Uracil reaction mixture	Nitric acid (1.5 specific gravity)	Water	105- 110°C, then steam bath	1 hour	47-51%	[2]
Nitration of a Derivativ e	1,3- Dimethyl uracil	Copper(II ) nitrate trihydrate , Acetic anhydrid e	Acetic anhydrid e	Ambient temperat ure	48 hours	90%	[3]

## **Experimental Protocols**

Detailed methodologies for the key synthesis experiments are provided below. These protocols are based on published literature and offer a step-by-step guide for laboratory replication.

## Method 1: Direct Nitration of Uracil with Nitric and Sulfuric Acids

This procedure is a high-yield method for the synthesis of **5-nitrouracil** starting from uracil.[1]

#### Materials:

- Pyrimidine-2,4(1H,3H)-dione (Uracil)
- 70% Nitric acid



- 98% Concentrated Sulfuric acid
- Ice water

#### Procedure:

- In a reaction vessel, carefully add 5.34 mL of 70% nitric acid drop-wise to 19.7 mL of 98% concentrated sulfuric acid. Ensure the temperature of the mixture does not exceed 50°C during the addition.
- To the stirred acid mixture, add 7.204 g of uracil in batches, maintaining the reaction temperature below 50°C.
- Once the addition of uracil is complete, heat the reaction mixture to 55°C and maintain this temperature for 3 hours.
- After 3 hours, cool the reaction mixture to below room temperature.
- Quench the reaction by pouring the mixture into 38 mL of ice water. A white precipitate will form.
- Collect the white precipitate by filtration.
- Wash the collected solid with a small amount of ice water.
- Dry the product under reduced pressure at 55°C to obtain **5-nitrouracil** as a white solid.

Expected Yield: 92%[1]

## Method 2: Nitration of the Uracil Synthesis Reaction Mixture

This method offers a more streamlined approach by nitrating the crude reaction mixture from the synthesis of uracil, thus saving time and resources.

#### Materials:

Hot reaction mixture from uracil synthesis (as per Davidson and Baudisch)



- Nitric acid (specific gravity 1.5)
- Ice

#### Procedure:

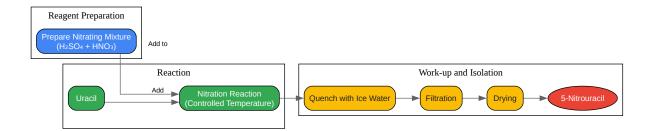
- Begin with the hot reaction mixture obtained after heating the uracil synthesis components for one hour.
- While mechanically stirring the hot mixture, slowly add 100 cc of nitric acid from a dropping funnel. The temperature of the reaction mixture will rise.
- Allow the temperature to increase to 105-110°C. It is crucial to maintain this temperature
  range to prevent the accumulation of nitric acid and a subsequent violent reaction. If
  necessary, use a water bath to cool the reaction flask.
- Continue the addition of nitric acid while keeping the internal temperature between 105-110°C.
- After all the nitric acid has been added, heat the flask on a steam bath for one hour.
- Cool the reaction flask and then pour the contents into 1500 g of ice.
- 5-Nitrouracil will separate as a solid. Filter the product, wash it with water, and air dry.

Expected Yield: 47-51%

## **Synthesis Workflow and Reaction Pathway**

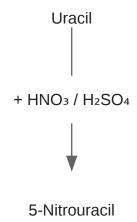
The following diagrams illustrate the general workflow for the synthesis of **5-nitrouracil** and the core chemical transformation.





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Caption: General experimental workflow for the synthesis of **5-nitrouracil**.



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Caption: Chemical reaction for the nitration of uracil to **5-nitrouracil**.

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